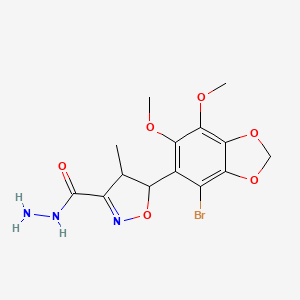
5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE is a complex organic compound that features a benzodioxole ring substituted with bromine and methoxy groups, an isoxazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring with bromine and methoxy substitutions.
Isoxazole Ring Formation: The next step is the formation of the isoxazole ring, which is achieved through cyclization reactions.
Carbohydrazide Addition: The final step involves the addition of the carbohydrazide group to the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLIC ACID
- 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE
Uniqueness
5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16BrN3O6 |
|---|---|
Molecular Weight |
402.20 g/mol |
IUPAC Name |
5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C14H16BrN3O6/c1-5-8(14(19)17-16)18-24-9(5)6-7(15)11-13(23-4-22-11)12(21-3)10(6)20-2/h5,9H,4,16H2,1-3H3,(H,17,19) |
InChI Key |
BODINVAMGHXIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)NN)C2=C(C(=C3C(=C2Br)OCO3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















